molecular formula C25H27ClN2O3 B11325881 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11325881
M. Wt: 438.9 g/mol
InChI Key: NMVBGNUCPZMPNP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a chromene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the piperidine ring and the chlorophenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl-3-methoxybenzamide
  • Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride

Uniqueness

Compared to similar compounds, N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H27ClN2O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H27ClN2O3/c1-2-17-6-11-23-20(14-17)22(29)15-24(31-23)25(30)27-16-21(28-12-4-3-5-13-28)18-7-9-19(26)10-8-18/h6-11,14-15,21H,2-5,12-13,16H2,1H3,(H,27,30)

InChI Key

NMVBGNUCPZMPNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCCCC4

Origin of Product

United States

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